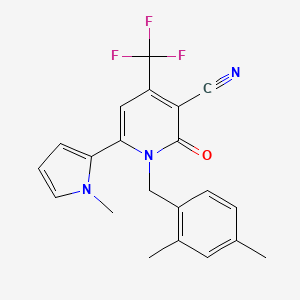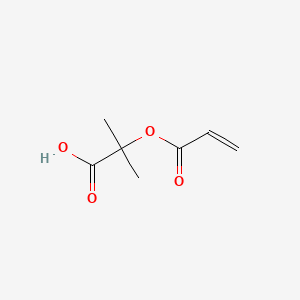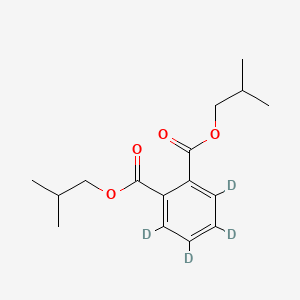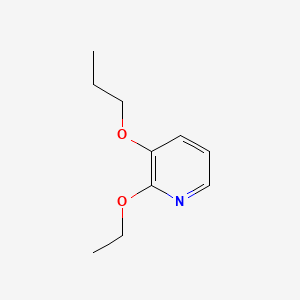
2-Ethoxy-3-propoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Ethoxy-3-propoxypyridine” is a chemical compound with the CAS Number: 1330750-35-0 and a molecular weight of 181.23 . It has a linear formula of C10H15NO2 .
Synthesis Analysis
While specific synthesis methods for “2-Ethoxy-3-propoxypyridine” were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be a method for synthesizing “2-Ethoxy-3-propoxypyridine”, but more specific information would be needed.
Molecular Structure Analysis
The InChI Code for “2-Ethoxy-3-propoxypyridine” is 1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“2-Ethoxy-3-propoxypyridine” has a molecular weight of 181.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
科学的研究の応用
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It involves the removal of a boron group from boronic esters, which are important building blocks in organic synthesis .
- Methods and Procedures : This process utilizes a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . It is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results and Outcomes : This method has been applied to methoxy protected compounds and used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Synthesis of Pyridinylboronic Acids and Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinylboronic acids and esters are synthesized from pyridinyl halides via a Pd-catalyzed cross-coupling reaction . These compounds are useful in Suzuki-type cross-coupling reactions .
- Methods and Procedures : The synthesis involves a palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method can be applied to the synthesis of pyridinylboronic acid pinacol esters .
- Results and Outcomes : The method is generally efficient and can be conducted under mild reaction conditions . It has been used to synthesize a variety of (un)substituted pyridinylboronic acids and esters .
Anti-Markovnikov Hydromethylation of Alkenes
- Scientific Field : Organic Chemistry
- Application Summary : This application involves the catalytic protodeboronation of alkyl boronic esters, which is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Methods and Procedures : The process utilizes a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The hydromethylation sequence was applied to methoxy protected compounds .
- Results and Outcomes : This method has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Borinic Acid Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . This application involves the synthesis of diarylborinic acids and their four-coordinated analogs .
- Methods and Procedures : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results and Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions and as bioactive compounds .
Formal Anti-Markovnikov Hydromethylation of Alkenes
- Scientific Field : Organic Chemistry
- Application Summary : This application involves the catalytic protodeboronation of alkyl boronic esters, which is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
- Methods and Procedures : The process utilizes a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The hydromethylation sequence was applied to methoxy protected compounds .
- Results and Outcomes : This method has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Borinic Acid Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This application involves the synthesis of diarylborinic acids and their four-coordinated analogs .
- Methods and Procedures : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results and Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have been used in cross-coupling reactions and as bioactive compounds .
将来の方向性
While specific future directions for “2-Ethoxy-3-propoxypyridine” were not found in the search results, research into similar compounds suggests potential areas of interest. For example, the protodeboronation of alkyl boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This suggests that “2-Ethoxy-3-propoxypyridine” could potentially be used in similar synthetic applications.
特性
IUPAC Name |
2-ethoxy-3-propoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAQCUKZLHHQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716549 |
Source


|
| Record name | 2-Ethoxy-3-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-propoxypyridine | |
CAS RN |
1330750-35-0 |
Source


|
| Record name | 2-Ethoxy-3-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole](/img/no-structure.png)
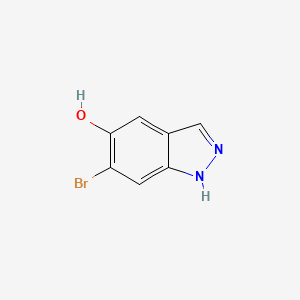
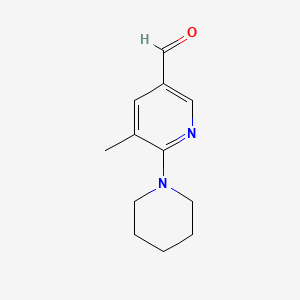
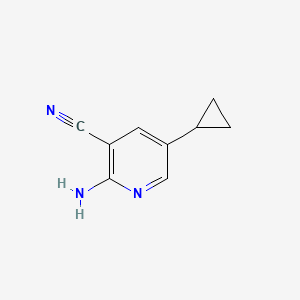
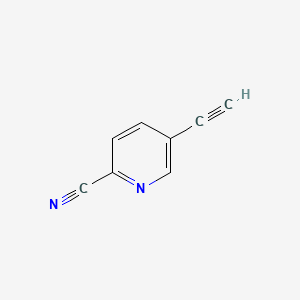
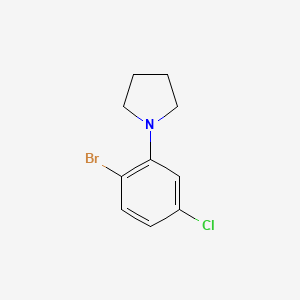
![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
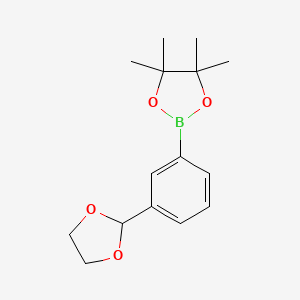
![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)
